molecular formula C12H14F2O2 B7996268 4',5'-Difluoro-3'-n-propoxypropiophenone

4',5'-Difluoro-3'-n-propoxypropiophenone

Cat. No.: B7996268
M. Wt: 228.23 g/mol
InChI Key: ZJVPMXCRKGZGDI-UHFFFAOYSA-N
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Description

4’,5’-Difluoro-3’-n-propoxypropiophenone is an organic compound with the molecular formula C12H14F2O2 It is a derivative of propiophenone, characterized by the presence of two fluorine atoms and a propoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Difluoro-3’-n-propoxypropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4’,5’-difluoroacetophenone and n-propyl bromide.

    Reaction Conditions: The key step involves the alkylation of 4’,5’-difluoroacetophenone with n-propyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4’,5’-Difluoro-3’-n-propoxypropiophenone.

Industrial Production Methods

Industrial production methods for 4’,5’-Difluoro-3’-n-propoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Difluoro-3’-n-propoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4’,5’-Difluoro-3’-n-propoxypropiophenone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5’-Difluoro-3’-n-propoxypropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The propoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4’,5’-Difluoroacetophenone: Lacks the propoxy group, making it less lipophilic.

    3’-n-Propoxypropiophenone: Lacks the fluorine atoms, affecting its reactivity and binding properties.

    4’-Fluoro-3’-n-propoxypropiophenone: Contains only one fluorine atom, resulting in different electronic and steric effects.

Uniqueness

4’,5’-Difluoro-3’-n-propoxypropiophenone is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(3,4-difluoro-5-propoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-3-5-16-11-7-8(10(15)4-2)6-9(13)12(11)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVPMXCRKGZGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)CC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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